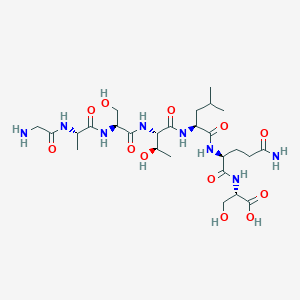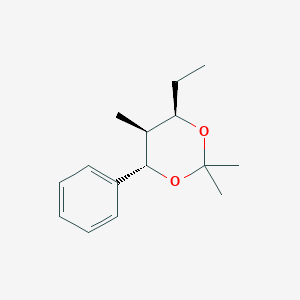
(4R,5S,6S)-4-ethyl-2,2,5-trimethyl-6-phenyl-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R,5S,6S)-4-ethyl-2,2,5-trimethyl-6-phenyl-1,3-dioxane is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound belongs to the class of dioxanes, which are known for their stability and versatility in various chemical reactions. The presence of multiple chiral centers makes this compound particularly interesting for stereochemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S,6S)-4-ethyl-2,2,5-trimethyl-6-phenyl-1,3-dioxane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate diols with aldehydes or ketones under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and high yields. Catalysts such as Lewis acids can be employed to enhance the reaction rate and selectivity. The purification process typically involves distillation or recrystallization to obtain the pure compound.
化学反应分析
Types of Reactions
(4R,5S,6S)-4-ethyl-2,2,5-trimethyl-6-phenyl-1,3-dioxane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the dioxane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include ketones, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
(4R,5S,6S)-4-ethyl-2,2,5-trimethyl-6-phenyl-1,3-dioxane has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
作用机制
The mechanism of action of (4R,5S,6S)-4-ethyl-2,2,5-trimethyl-6-phenyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (4R,5S,6S)-4-ethyl-2,2,5-trimethyl-6-phenyl-1,3-dioxane can be compared with other dioxanes and related compounds, such as:
- 1,4-dioxane
- 1,3-dioxolane
- 1,3-dioxane derivatives with different substituents
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple chiral centers. This makes it a valuable compound for stereochemical studies and applications in asymmetric synthesis.
属性
CAS 编号 |
791819-42-6 |
|---|---|
分子式 |
C15H22O2 |
分子量 |
234.33 g/mol |
IUPAC 名称 |
(4R,5S,6S)-4-ethyl-2,2,5-trimethyl-6-phenyl-1,3-dioxane |
InChI |
InChI=1S/C15H22O2/c1-5-13-11(2)14(17-15(3,4)16-13)12-9-7-6-8-10-12/h6-11,13-14H,5H2,1-4H3/t11-,13+,14-/m0/s1 |
InChI 键 |
DOPYVBRMMMEHHH-YUTCNCBUSA-N |
手性 SMILES |
CC[C@@H]1[C@@H]([C@H](OC(O1)(C)C)C2=CC=CC=C2)C |
规范 SMILES |
CCC1C(C(OC(O1)(C)C)C2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![diphenyl-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methyl]phosphane](/img/structure/B14220916.png)

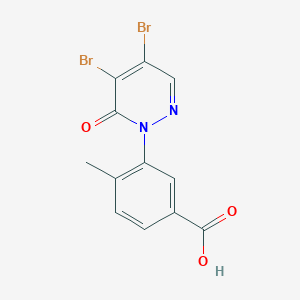
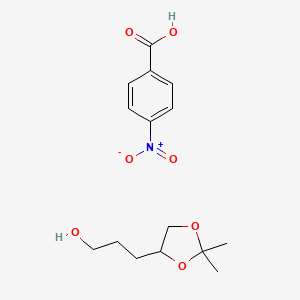
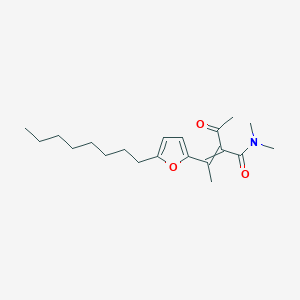
![4-[(E)-Phenyldiazenyl]-2,2'-bipyridine](/img/structure/B14220941.png)
![Carbamic acid, [[methyl(phenylmethyl)amino]sulfonyl]-, methyl ester](/img/structure/B14220948.png)
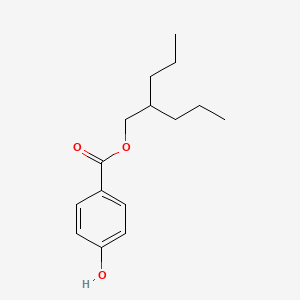
![Carbamic acid, [2-[(4-chlorophenyl)thio]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B14220963.png)

![{[4-(Hexyloxy)phenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B14220968.png)
